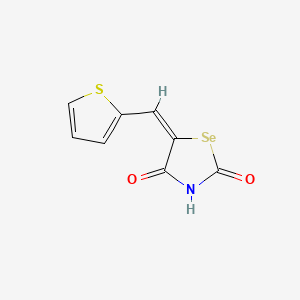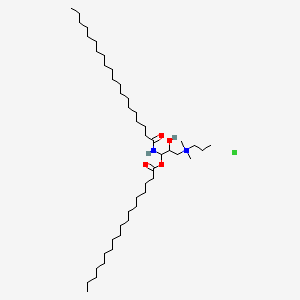
2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride is a complex organic compound with a unique structure. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustments to maintain the quality and yield of the product. Industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and acetone. The conditions vary depending on the desired reaction, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents involved .
Scientific Research Applications
2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug delivery and formulation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl decanoate
- 2-Hydroxy-3-((1-oxooctyl)oxy)propyl decanoate
- 2-Hydroxy-3-((oxooctadecyl)oxy)propyldimethyl(3-((1-oxodocosyl)amino)propyl)ammonium chloride
Uniqueness
What sets 2-Hydroxy-3-((1-oxooctadecyl)oxy)propyldimethyl(3-((1-oxoicosyl)amino)propyl)ammonium chloride apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
93803-19-1 |
|---|---|
Molecular Formula |
C46H93ClN2O4 |
Molecular Weight |
773.7 g/mol |
IUPAC Name |
[2-hydroxy-3-(icosanoylamino)-3-octadecanoyloxypropyl]-dimethyl-propylazanium;chloride |
InChI |
InChI=1S/C46H92N2O4.ClH/c1-6-9-11-13-15-17-19-21-23-24-26-27-29-31-33-35-37-39-44(50)47-46(43(49)42-48(4,5)41-8-3)52-45(51)40-38-36-34-32-30-28-25-22-20-18-16-14-12-10-7-2;/h43,46,49H,6-42H2,1-5H3;1H |
InChI Key |
QZJWOTSRSCJGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(C(C[N+](C)(C)CCC)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


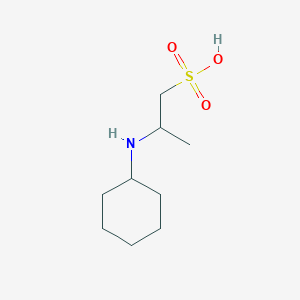
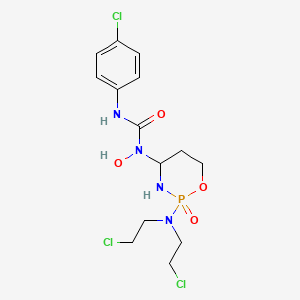

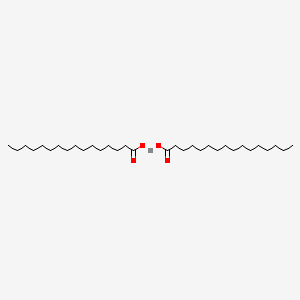
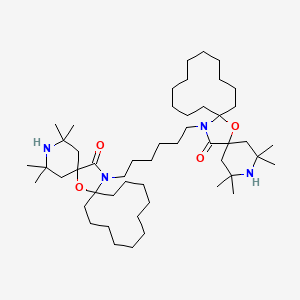
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

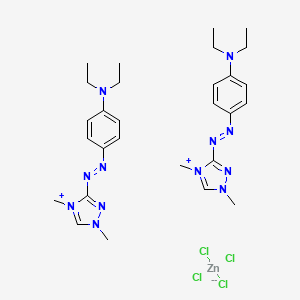
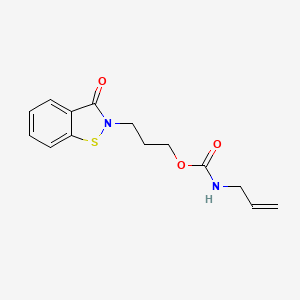


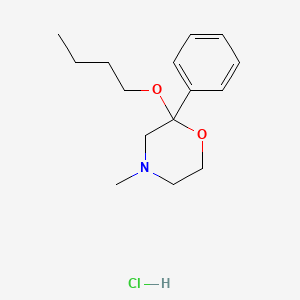
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
